4-(3-amino-1H-pyrazol-1-yl)butanenitrile
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Overview
Description
“4-(3-amino-1H-pyrazol-1-yl)butanenitrile” is a chemical compound with the CAS Number: 169266-68-6 . It has a molecular weight of 150.18 and its IUPAC name is this compound . The compound is in the form of an oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H10N4/c8-4-1-2-5-11-6-3-7(9)10-11/h3,6H,1-2,5H2,(H2,9,10) . The compound contains a total of 21 bonds; 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 triple bond, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aromatic), 1 nitrile (aliphatic), and 1 Pyrazole .Physical and Chemical Properties Analysis
The compound is in the form of an oil . It has a storage temperature of room temperature .Scientific Research Applications
Cytotoxic Activity Against Tumor Cells : Compounds similar to 4-(3-amino-1H-pyrazol-1-yl)butanenitrile, like certain bipyrazolic compounds, have shown cytotoxic properties against tumor cell lines such as P815 (mastocytome murine) and Hep (carcinoma of human larynx) (Kodadi et al., 2007).
Complex Formation with PdCl2 : A derivative, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanal oxime, was studied for its complex formation with PdCl2. The resulting complex showed potential for anticonvulsant properties (Khachatryan et al., 2017).
Development of Energetic Materials : Novel polynitro azoxypyrazole-based energetic compounds derived from 5-amino-pyrazole-4-carbonitrile have been synthesized, showing high thermal stability and moderate detonation performance, indicating potential use in energetic materials (Yang et al., 2021).
Synthesis of Antioxidant Agents : Derivatives of this compound have been utilized in the synthesis of new compounds with antioxidant properties (El‐Mekabaty et al., 2016).
Histamine H2‐Receptor Antagonist Activity : Research has demonstrated the use of 4‐(1‐pyrazolyl)butanamides, derived from 4‐(3‐nitro‐1‐pyrazolyl)butanenitrile, as potent H2‐receptor antagonists, indicating potential pharmaceutical applications (Buschauer et al., 1995).
Study of Corrosion Inhibition : Pyrazolone derivatives, structurally similar to this compound, have been studied for their potential as corrosion inhibitors in N80 steel (Ansari et al., 2016).
Catalyst in Organic Synthesis : ZnFe2O4 nanoparticles were used as a catalyst for the synthesis of derivatives including [(5-hydroxy-3-methyl-1H-pyrazol-4yl)(phenyl)methyl]propAnedinitriles, which are structurally related to this compound (Safaei‐Ghomi et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyrazole derivatives can interact with a variety of biological targets, including receptors or enzymes such as p38mapk, and different kinases .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Pyrazole derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects .
Result of Action
Pyrazole derivatives are known to have a variety of effects at the molecular and cellular level .
Properties
IUPAC Name |
4-(3-aminopyrazol-1-yl)butanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-4-1-2-5-11-6-3-7(9)10-11/h3,6H,1-2,5H2,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKDETKBCPNBLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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